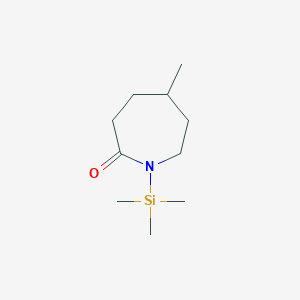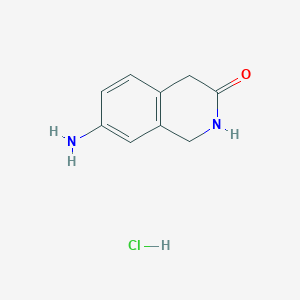
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reduction of a nitro precursor followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolines.
科学研究应用
Chemistry
In chemistry, 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active isoquinolines.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
相似化合物的比较
Similar Compounds
- 1,2-Dihydroisoquinolin-3(4H)-one
- 7-Nitro-1,2-dihydroisoquinolin-3(4H)-one
- 7-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one
Uniqueness
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity
属性
CAS 编号 |
1956318-04-9 |
|---|---|
分子式 |
C9H11ClN2O |
分子量 |
198.65 g/mol |
IUPAC 名称 |
7-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-4-9(12)11-5-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H |
InChI 键 |
DYIDKYJZVVBRAN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CNC1=O)C=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)
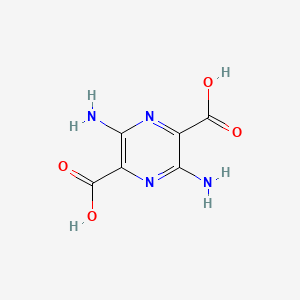

![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
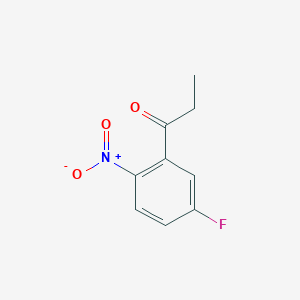

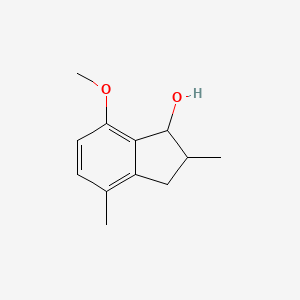

![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)

![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

